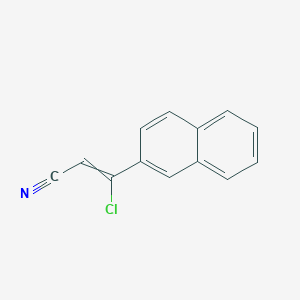![molecular formula C17H31NO B14453604 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine CAS No. 77364-76-2](/img/structure/B14453604.png)
4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,3-Dimethylbicyclo[221]heptan-2-yl)ethyl]-2,6-dimethylmorpholine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common synthetic route includes the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents to introduce the morpholine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine include other bicyclic morpholine derivatives. These compounds share structural similarities but may differ in their reactivity and biological activity.
Properties
CAS No. |
77364-76-2 |
|---|---|
Molecular Formula |
C17H31NO |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-[2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H31NO/c1-12-10-18(11-13(2)19-12)8-7-16-14-5-6-15(9-14)17(16,3)4/h12-16H,5-11H2,1-4H3 |
InChI Key |
HDJMHPWZMZFMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC2C3CCC(C3)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


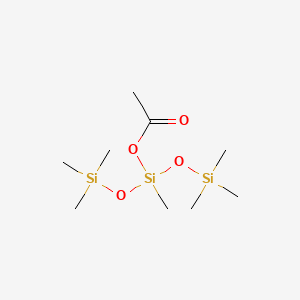
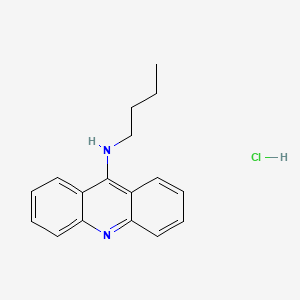

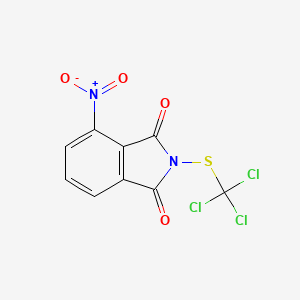
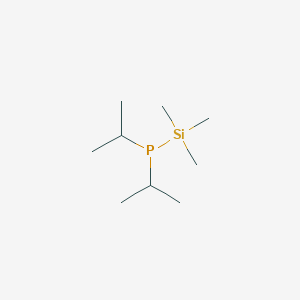
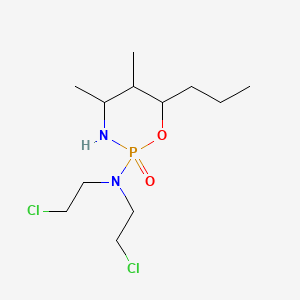

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
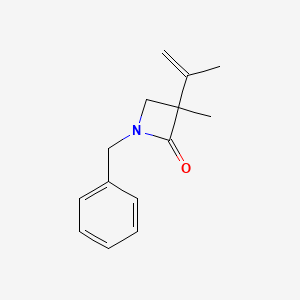


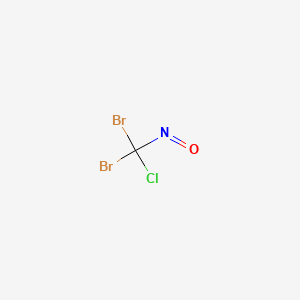
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
